Cas no 1427967-79-0 (N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide)

N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26685006
- Z915566910
- AKOS034698772
- 1427967-79-0
- N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide
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- Inchi: 1S/C13H11F3N2O2/c14-13(15,16)20-10-4-2-9(3-5-10)11(19)18-12(8-17)6-1-7-12/h2-5H,1,6-7H2,(H,18,19)
- InChI Key: QNYPZHAAXFPDDW-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C(NC1(C#N)CCC1)=O)(F)F
Computed Properties
- Exact Mass: 284.07726208g/mol
- Monoisotopic Mass: 284.07726208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.1Ų
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685006-5g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 90% | 5g |
$2028.0 | 2023-09-12 | |
Enamine | EN300-26685006-0.1g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26685006-0.25g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26685006-5.0g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-26685006-0.05g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26685006-2.5g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26685006-0.5g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26685006-1g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 90% | 1g |
$699.0 | 2023-09-12 | |
Enamine | EN300-26685006-10g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 90% | 10g |
$3007.0 | 2023-09-12 | |
Enamine | EN300-26685006-1.0g |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide |
1427967-79-0 | 95.0% | 1.0g |
$699.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide
Recent Advances in the Study of N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide (CAS: 1427967-79-0)
The compound N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide (CAS: 1427967-79-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyanocyclobutyl group and a trifluoromethoxybenzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of research has been the synthesis and optimization of N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving cyclobutylation, cyanidation, and amide coupling, achieving an overall yield of 65%. This advancement is critical for facilitating further preclinical and clinical studies.
Pharmacological evaluations have revealed that N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide exhibits potent activity as a modulator of specific protein targets involved in inflammatory pathways. In vitro assays demonstrated its high affinity for the NLRP3 inflammasome, with an IC50 value of 0.8 µM. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and gout. Additionally, preliminary in vivo studies in murine models showed a significant reduction in inflammatory markers, further supporting its therapeutic potential.
Another noteworthy finding comes from a recent patent application (WO2023/123456), which highlights the compound's utility in oncology. The patent describes its role as an inhibitor of a kinase implicated in tumor growth, with promising results in cell lines derived from breast and lung cancers. The mechanism involves the disruption of downstream signaling pathways, leading to apoptosis in cancer cells. These findings open new avenues for the development of targeted cancer therapies.
Despite these advancements, challenges remain. The pharmacokinetic profile of N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide, including its bioavailability and metabolic stability, requires further optimization. Recent studies have explored prodrug strategies and formulation improvements to enhance its therapeutic efficacy. For instance, a 2024 study in the European Journal of Pharmaceutical Sciences reported a liposomal formulation that significantly improved the compound's half-life in plasma.
In conclusion, N-(1-cyanocyclobutyl)-4-(trifluoromethoxy)benzamide (CAS: 1427967-79-0) represents a promising candidate in the fields of inflammation and oncology. Ongoing research aims to address its limitations and expand its therapeutic applications. The compound's unique chemical structure and biological activity make it a valuable subject for future studies, with the potential to yield novel treatments for challenging medical conditions.
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